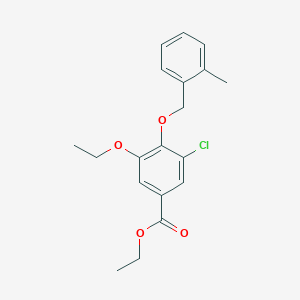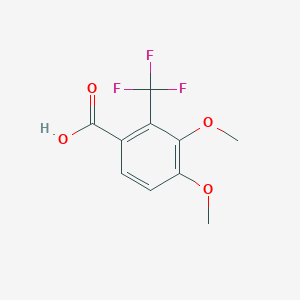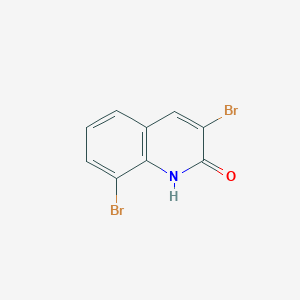
3,8-Dibromoquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,8-Dibromoquinolin-2(1H)-one is a brominated derivative of quinolin-2(1H)-one Quinolin-2(1H)-one is a heterocyclic compound containing a nitrogen atom in the quinoline ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dibromoquinolin-2(1H)-one typically involves the bromination of quinolin-2(1H)-one. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced into the quinoline ring. The reaction conditions often include the use of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3) at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3,8-Dibromoquinolin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinolin-2(1H)-one derivatives with different oxidation states.
Reduction Reactions: The bromine atoms can be reduced to form dehalogenated quinolin-2(1H)-one derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Electrophilic Substitution: Reagents such as sulfuric acid (H2SO4) or nitric acid (HNO3) in concentrated form.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolin-2(1H)-one derivatives, while oxidation and reduction reactions can produce quinolin-2(1H)-one derivatives with different oxidation states and functional groups.
科学研究应用
3,8-Dibromoquinolin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 3,8-Dibromoquinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The bromine atoms can enhance the compound’s binding affinity and specificity for its targets, thereby modulating its activity and potency.
相似化合物的比较
Similar Compounds
3-Bromoquinolin-2(1H)-one: A mono-brominated derivative with similar chemical properties but different reactivity and biological activity.
8-Bromoquinolin-2(1H)-one: Another mono-brominated derivative with distinct chemical and biological properties.
Quinolin-2(1H)-one: The parent compound without bromine substitution, used as a reference for comparing the effects of bromination.
Uniqueness
3,8-Dibromoquinolin-2(1H)-one is unique due to the presence of two bromine atoms at specific positions on the quinoline ring. This dual bromination can significantly alter the compound’s chemical reactivity, biological activity, and physical properties compared to its mono-brominated and non-brominated counterparts. The specific positioning of the bromine atoms can also influence the compound’s interactions with molecular targets, making it a valuable compound for various research applications.
属性
分子式 |
C9H5Br2NO |
|---|---|
分子量 |
302.95 g/mol |
IUPAC 名称 |
3,8-dibromo-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5Br2NO/c10-6-3-1-2-5-4-7(11)9(13)12-8(5)6/h1-4H,(H,12,13) |
InChI 键 |
CQJXDCXZLLOVOG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)Br)NC(=O)C(=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


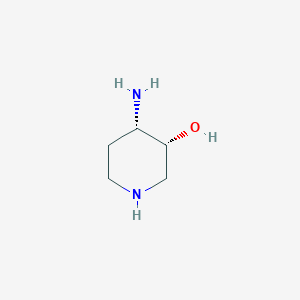
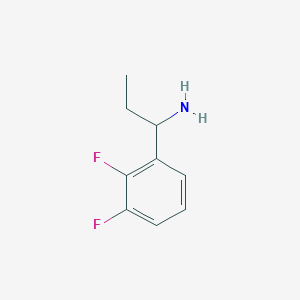
![1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13000565.png)
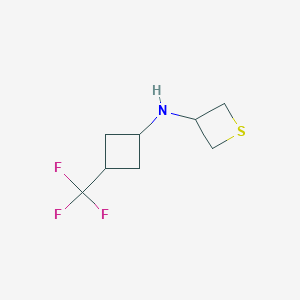
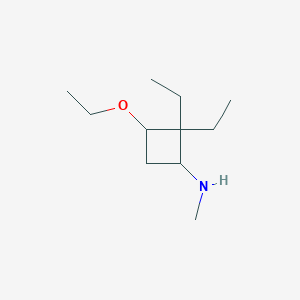
![Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13000574.png)

![6-(Aminomethyl)bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B13000585.png)

